Cas no 183208-22-2 (5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1-methyl-7-azaindole
- 5-bromo-1-methylpyrrolo[2,3-b]pyridine
- 5-BroMo-1-Methyl-7-azaind...
- 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-methyl-
- AK111110
- FBOBGKHOQSQKRZ-UHFFFAOYSA-N
- 9594AA
- FCH1387686
- PB24178
- AX8219028
- AB0182195
- ST24044373
- 5- bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 183208-22-2
- W-205174
- MFCD14706089
- DTXSID30571112
- DS-5101
- CS-0043009
- DB-340686
- EN300-223678
- A880840
- 5-Bromo-1-methyl-1H-pyrrolo[2 pound not3-b]pyridine
- Z1269215836
- SY098604
- AKOS016009671
- SCHEMBL857319
-
- MDL: MFCD14706089
- Inchi: 1S/C8H7BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3
- InChI Key: FBOBGKHOQSQKRZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(=C1)C=CN2C
Computed Properties
- Exact Mass: 209.97931
- Monoisotopic Mass: 209.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 2
Experimental Properties
- PSA: 17.82
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ816-1g |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
183208-22-2 | 97% | 1g |
1172CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ816-100mg |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
183208-22-2 | 97% | 100mg |
229CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ816-250mg |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
183208-22-2 | 97% | 250mg |
511CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05889-10g |
5-bromo-1-methyl-1h-pyrrolo[2,3-b]pyridine |
183208-22-2 | 95% | 10g |
$600 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840778-250mg |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
183208-22-2 | 95% | 250mg |
572.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV402-1g |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
183208-22-2 | 97% | 1g |
1380.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV402-200mg |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
183208-22-2 | 97% | 200mg |
293.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV402-50mg |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
183208-22-2 | 97% | 50mg |
128.0CNY | 2021-08-04 | |
| TRC | B808133-50mg |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
183208-22-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B808133-100mg |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
183208-22-2 | 100mg |
$ 65.00 | 2022-06-06 |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Suppliers
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Overview
The compound 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 183208-22-2) is a heterocyclic aromatic compound with significant potential in various fields of organic chemistry and materials science. This compound belongs to the class of pyrrolopyridines, which are fused bicyclic systems combining pyrrole and pyridine moieties. The presence of a bromine atom at the 5-position and a methyl group at the 1-position introduces unique electronic and steric properties, making it an interesting subject for both fundamental research and applied studies.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine through various routes, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods not only enhance the yield but also improve the purity of the compound, which is crucial for its application in sensitive areas such as drug discovery and optoelectronic materials.
In terms of applications, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine has shown promise in the field of medicinal chemistry. Its ability to act as a scaffold for bioactive molecules has been highlighted in recent studies focusing on kinase inhibitors and anti-inflammatory agents. The bromine substituent at the 5-position plays a pivotal role in modulating the compound's pharmacokinetic properties, making it a valuable lead compound for drug development.
Moreover, the electronic properties of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine make it an attractive candidate for use in organic electronics. Research has demonstrated its potential as a building block for constructing advanced materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The methyl group at the 1-position contributes to enhanced solubility and stability, which are essential for device performance.
Recent computational studies have provided deeper insights into the electronic structure of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, revealing its high electron-deficient character due to the conjugation between the pyrrole and pyridine rings. This property is advantageous for applications in nonlinear optics and sensing technologies. Furthermore, theoretical calculations have suggested that substituent effects can be fine-tuned to optimize its performance in specific applications.
The synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process that includes ring-forming reactions and functional group transformations. For instance, one common approach involves the condensation of o-amino phenol derivatives with aldehydes or ketones followed by cyclization under acidic conditions. The introduction of bromine at the 5-position can be achieved through electrophilic substitution or nucleophilic aromatic substitution depending on the specific conditions.
In conclusion, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 183208-22-2) is a versatile compound with a wide range of applications in organic chemistry and materials science. Its unique structure and functional groups make it an ideal candidate for exploring new chemical reactions and developing innovative materials. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.
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